molecular formula C21H22FN5OS B11400129 3-ethyl-6-(4-ethylphenyl)-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-6-(4-ethylphenyl)-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11400129
M. Wt: 411.5 g/mol
InChI Key: CSHHTERLKXTSMY-UHFFFAOYSA-N
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Description

3-ETHYL-6-(4-ETHYLPHENYL)-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of ethyl, phenyl, and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Thiadiazine Ring: The triazole intermediate is then reacted with thiourea or similar sulfur-containing compounds to form the thiadiazine ring.

    Substitution Reactions: The ethyl, phenyl, and fluorophenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or thiadiazine rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation Products: Alcohols, ketones, carboxylic acids.

    Reduction Products: Hydrogenated triazole or thiadiazine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that exhibit catalytic activity.

    Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: Triazolothiadiazines have been studied for their potential antimicrobial properties, and this compound may exhibit similar activity against bacteria, fungi, or viruses.

    Anticancer Activity: The compound may be investigated for its potential to inhibit cancer cell growth or induce apoptosis in cancer cells.

Industry

    Pharmaceuticals: The compound can be a lead compound for the development of new drugs targeting various diseases.

    Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-CHLOROPHENYL)-3-(1-PHENOXYETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 6-(4-ETHYLPHENYL)-7-(4-FLUOROPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

3-ETHYL-6-(4-ETHYLPHENYL)-N-(2-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the specific combination of ethyl, phenyl, and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other triazolothiadiazines

Properties

Molecular Formula

C21H22FN5OS

Molecular Weight

411.5 g/mol

IUPAC Name

3-ethyl-6-(4-ethylphenyl)-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22FN5OS/c1-3-13-9-11-14(12-10-13)18-19(20(28)23-16-8-6-5-7-15(16)22)29-21-25-24-17(4-2)27(21)26-18/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28)

InChI Key

CSHHTERLKXTSMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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